1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate is a chemical compound belonging to the class of piperidine derivatives. It is characterized by its unique structural features, which include a piperidine ring substituted with a benzyl group and hydroxyl functionalities. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.
1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate is classified as a piperidine derivative, specifically a dicarboxylate. Its structural composition includes two carboxylic acid groups, which contribute to its chemical reactivity and biological activity. The compound is also noted for its potential biological effects, including anticancer properties .
The synthesis of 1-benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate can be achieved through several synthetic routes, often involving multi-step processes that include the formation of the piperidine ring followed by the introduction of functional groups.
Technical Details:
Recent advancements have highlighted the use of greener methodologies, such as solvent-free reactions or microwave-assisted synthesis, to improve efficiency and reduce environmental impact .
1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate can participate in various chemical reactions typical for piperidine derivatives:
Technical Details:
These reactions often require specific catalysts or conditions (e.g., acidic or basic) to proceed efficiently. The reactivity of the hydroxypiperidine moiety allows for further derivatization, expanding its potential applications .
The mechanism of action for compounds like 1-benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate often involves interactions with biological targets such as enzymes or receptors.
Research indicates that derivatives with similar structures have shown promising results in preclinical studies targeting various cancers by disrupting key signaling pathways associated with tumor growth .
1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate has several scientific applications:
Piperidine derivatives constitute a cornerstone of pharmaceutical chemistry, with >75% of approved drugs containing this nitrogen heterocycle. The specific compound 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate (CAS 1095010-45-9) exemplifies strategic molecular design through its multifunctional architecture: a six-membered piperidine ring decorated with carboxylate protections and a polar hydroxyl group. According to structural analyses [2] , the molecule contains:
This configuration creates a stereochemical complexity with two chiral centers (C3 and C5), where the relative cis or trans orientation profoundly influences biological activity and physicochemical behavior [2]. Computational studies indicate a polar surface area of 76.1 Ų and logP value of 0.89-1.12 [6] [8], suggesting moderate membrane permeability ideal for central nervous system drug candidates. The hydrogen bonding capacity (1 donor, 5 acceptors) facilitates target engagement while maintaining metabolic stability through ester protection [8].
Table 1: Structural Features of Key Piperidine Derivatives
Compound | Protective Groups | Substituents | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|---|
1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | Cbz (N1), Methyl ester (C3) | OH (C5) | 293.31 [2] | Chiral building block |
1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate | Cbz (N1), Ethyl ester (C3) | None | 307.34 [2] | Lipophilic intermediates |
trans-3-Methyl-5-benzylaminopiperidine | None | Benzylamine (C5) | 204.31 [2] | Amine receptor ligands |
The strategic installation of benzyl carbamate (Cbz) and methyl ester functionalities creates orthogonal protection for synthetic manipulation:
Cbz Protection Advantages:
Methyl Ester Functionality:
Comparative reactivity studies show the methyl ester hydrolyzes 12-15× faster than benzyl esters under saponification conditions, allowing sequential deprotection strategies [2]. This differential reactivity enables synthetic pathways such as:
Table 2: Orthogonal Deprotection Strategies for Piperidine Dicarboxylates
Reaction Conditions | Target Group | Leaving Group | Functional Group Tolerance |
---|---|---|---|
Pd/C, H₂ (1 atm) | Cbz group | Benzyloxycarbonyl | Leaves methyl esters intact |
2M NaOH, THF, 0°C | Methyl ester | Methoxycarbonyl | Preserves Cbz protection |
BBr₃, CH₂Cl₂ | Methyl ester | Methoxycarbonyl | Cleaves phenolic methyl ethers |
The development of hydroxypiperidine carboxylates reflects three key phases in medicinal chemistry:
Phase 1: Natural Product Inspiration (1980s-1990s)Early interest emerged from bioactive piperidine alkaloids like solenopsin (fire ant venom) and coniine (hemlock neurotoxin). Synthetic efforts focused on hydroxylated analogs to reduce toxicity while maintaining bioactivity. The 5-hydroxypiperidine motif gained prominence through its presence in FDA-approved drugs like risperidone (antipsychotic) and minoxidil (vasodilator) [6].
Phase 2: Protection Strategy Revolution (1990s-2000s)Introduction of Cbz-protected hydroxypiperidines addressed synthetic challenges in nitrogen functionalization. The specific combination in 1-benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate solved critical problems:
Phase 3: Modern Applications (2010s-Present)Asymmetric synthesis breakthroughs enabled access to enantiopure 5-hydroxypiperidine-3-carboxylates (>99% ee) via enzymatic resolution or chiral auxiliaries [2]. These building blocks now feature in:
Table 3: Evolution of Piperidine Derivatives in Drug Discovery
Era | Key Advances | Representative Drugs | Limitations Addressed |
---|---|---|---|
1980s | Unprotected piperidines | Haloperidol, Minoxidil | Metabolic instability |
1990s | Mono-protected derivatives | Risperidone, Paroxetine | Synthetic complexity |
2000s | Orthogonally protected scaffolds | Saxagliptin, Maraviroc | Stereochemical control |
The compound 1-benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate represents the current state-of-the-art with its balanced protection scheme and multiple handles for diversification, accelerating discovery of novel therapeutic agents [2] [6].
Table 4: Nomenclature of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
Nomenclature System | Systematic Name | Identifier |
---|---|---|
IUPAC | 1-O-benzyl 3-O-methyl 5-hydroxypiperidine-1,3-dicarboxylate | [2] |
CAS | 1,3-Piperidinedicarboxylic acid, 5-hydroxy-, 3-methyl 1-(phenylmethyl) ester | 1095010-45-9 |
Common | Methyl 1-Cbz-5-hydroxypiperidine-3-carboxylate | [6] |
Synonyms | 1-Cbz-5-Hydroxypiperidine-3-carboxylate | [6] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1